molecular formula C7H14FNO4S B13536767 tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate

tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate

Cat. No.: B13536767
M. Wt: 227.26 g/mol
InChI Key: MSOZIBCBJCVHQV-UHFFFAOYSA-N
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Description

tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate is a chemical compound with the molecular formula C8H16FNO4S. It is known for its unique structure, which includes a tert-butyl group, a fluorosulfonyl group, and a carbamate group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-containing reagent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorosulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate is used in various scientific research applications, including:

    Biology: This compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate involves its reactivity with nucleophiles. The fluorosulfonyl group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate can be compared with other similar compounds, such as:

    tert-butylN-[2-(fluorosulfonyl)phenyl]carbamate: This compound has a phenyl group instead of an ethyl group, leading to different reactivity and applications.

    tert-butylN-[2-(fluorosulfonyl)methyl]carbamate: This compound has a methyl group instead of an ethyl group, which affects its chemical properties and uses.

    tert-butylN-[2-(fluorosulfonyl)propyl]carbamate: This compound has a propyl group instead of an ethyl group, resulting in variations in its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of scientific research applications.

Properties

Molecular Formula

C7H14FNO4S

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl N-(2-fluorosulfonylethyl)carbamate

InChI

InChI=1S/C7H14FNO4S/c1-7(2,3)13-6(10)9-4-5-14(8,11)12/h4-5H2,1-3H3,(H,9,10)

InChI Key

MSOZIBCBJCVHQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=O)(=O)F

Origin of Product

United States

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